2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide
Description
This compound features a 1,2-benzisothiazole-1,1-dioxide-3-one core linked to an acetamide group. The acetamide nitrogen is substituted with a 2,2,2-trichloroethyl group bearing a 4-[(E)-phenyldiazenyl]anilino moiety. The benzisothiazole dioxido-oxo scaffold is known for its bioactivity in analgesics and antimicrobial agents .
Properties
CAS No. |
883832-56-2 |
|---|---|
Molecular Formula |
C23H18Cl3N5O4S |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H18Cl3N5O4S/c24-23(25,26)22(27-15-10-12-17(13-11-15)30-29-16-6-2-1-3-7-16)28-20(32)14-31-21(33)18-8-4-5-9-19(18)36(31,34)35/h1-13,22,27H,14H2,(H,28,32) |
InChI Key |
GQSMKOKQWGREIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminobenzenesulfonamide with a suitable carbonyl compound under acidic conditions. The trichloroaniline moiety is then introduced through a diazotization reaction followed by coupling with the benzisothiazole intermediate. The final step involves the acylation of the resulting compound with acetic anhydride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzisothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The trichloroaniline moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
All compared compounds (Table 1) share the 1,2-benzisothiazole-1,1-dioxide-3-one-acetamide backbone. Divergence arises in the substituents on the acetamide nitrogen:
- Target compound: 2,2,2-Trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl group.
- Compound A () : N-(2-Ethylphenyl).
- Compound B () : N-(4-Hydroxyphenyl).
- Compound C () : N-(2-Hydroxyphenyl)-N-(4-methoxybenzyl).
Physicochemical Properties
<sup>a</sup> LogP calculated using fragment-based methods.
<sup>b</sup> Estimated based on substituent contributions.
Key Observations :
- The target compound’s high molecular weight and logP suggest poor aqueous solubility, typical of lipophilic trichloro derivatives.
Critical Analysis of Structural Impact on Function
- Lipophilicity : The trichloroethyl group (target compound) increases membrane permeability but reduces solubility compared to -OH or -OCH3 substituents (Compounds B, C) .
- Stability : Compounds A–C lack the azo group, making them more stable under physiological conditions.
- Bioactivity: Analgesic activity in Compounds A and B correlates with adenosine receptor interactions, while the target compound’s activity may diverge due to its unique substituents .
Biological Activity
The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide
- Molecular Formula : C19H17Cl3N4O4S
- Molecular Weight : 487.78 g/mol
The biological activity of this compound is primarily attributed to its structural components that interact with various biological targets. It exhibits potential as an inhibitor of human mast cell tryptase , which is significant in allergic responses and asthma. Studies have shown that related compounds with similar structures can inhibit tryptase with IC50 values indicating potent activity.
Antimicrobial Activity
Research has indicated that derivatives of benzisothiazole exhibit antimicrobial properties. For instance:
- Compounds synthesized from benzisothiazole derivatives showed moderate to good inhibitory activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL for some analogs .
Antitumor Activity
The compound's structural elements suggest potential antitumor activity. In vitro studies have indicated that certain derivatives can inhibit cancer cell proliferation. For example:
- A derivative exhibited an IC50 value of 0.064 µM against specific cancer cell lines, indicating strong antitumor potential .
Study on Human Mast Cell Tryptase Inhibition
A study conducted on various benzisothiazole derivatives found that:
- The compound 7n , a derivative related to the target compound, demonstrated time-dependent inhibition of human mast cell tryptase with a Ki value of 52 nM . This suggests that modifications in the side chains can enhance the inhibitory potency significantly.
Antimycobacterial Activity Evaluation
In another study focusing on antimycobacterial activity:
- Several compounds derived from benzisothiazole were evaluated against Mycobacterium tuberculosis H37Rv , showing promising results with MIC values ranging from 0.78 to 1.56 µg/mL for selected compounds . This suggests that the target compound may also exhibit similar antimicrobial properties.
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for this compound, and how can steric hindrance from the trichloroethyl group be mitigated?
Basic:
The synthesis involves multi-step reactions, typically starting with the benzisothiazol-3-one core and introducing the trichloroethyl-phenyldiazenyl aniline moiety via nucleophilic substitution or coupling. Key reagents include acetic acid, sodium acetate, and catalysts like pyridine derivatives for amide bond formation . Control reaction conditions (e.g., 60–80°C, inert atmosphere) to prevent side reactions.
Advanced:
The bulky 2,2,2-trichloroethyl group may hinder coupling reactions. Strategies include:
- Using polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Employing microwave-assisted synthesis to accelerate kinetics and reduce steric limitations .
- Introducing temporary protecting groups on the benzisothiazol ring to direct regioselectivity .
How can researchers resolve overlapping NMR signals caused by the compound’s structural complexity?
Basic:
Use high-field NMR (≥500 MHz) and advanced techniques like 2D-COSY, HSQC, and NOESY to assign signals. The benzisothiazol ring protons (δ 7.2–8.1 ppm) and phenyldiazenyl aromatic protons (δ 6.8–7.5 ppm) often overlap; deuteration or solvent variation (e.g., DMSO-d6 vs. CDCl3) can improve resolution .
Advanced:
Dynamic NMR (DNMR) or low-temperature NMR (e.g., 230 K) to slow conformational exchange in the trichloroethyl group, clarifying split signals. Computational tools (DFT-based chemical shift prediction) can validate assignments .
What in vitro assays are suitable for initial biological activity screening?
Basic:
- Enzyme inhibition: Test against kinases (e.g., EGFR, VEGFR) due to the benzisothiazol-3-one core’s resemblance to ATP-binding motifs. Use fluorescence-based assays with IC50 determination .
- Antimicrobial activity: Screen via broth microdilution (MIC assays) against Gram-positive/negative strains .
Advanced: - Target engagement: Surface plasmon resonance (SPR) to measure binding kinetics with purified proteins (e.g., cyclooxygenase-2 due to the phenyldiazenyl group’s anti-inflammatory potential) .
How can contradictory activity data between studies be systematically addressed?
Basic:
- Verify compound purity (>95% via HPLC) and confirm stereochemistry (chiral HPLC or X-ray crystallography) .
- Replicate assays under standardized conditions (pH, temperature, cell lines) .
Advanced: - Conduct meta-analysis of published IC50 values, accounting for assay variability (e.g., ATP concentration in kinase assays). Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
What computational methods predict structure-activity relationships (SAR) for this compound?
Advanced:
- Molecular docking: Model interactions with COX-2 or kinase active sites, focusing on hydrogen bonds between the acetamide group and catalytic residues .
- QSAR modeling: Use descriptors like logP (logD7.4), topological polar surface area (TPSA), and electron-withdrawing effects of the trichloroethyl group to correlate with activity .
How does the 1,1-dioxido-3-oxo-benzisothiazol moiety influence stability under physiological conditions?
Basic:
Perform accelerated stability studies (40°C/75% RH for 4 weeks) in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS, noting hydrolysis of the dioxido group .
Advanced:
- Identify degradation products using high-resolution MS/MS and propose pathways (e.g., sulfonic acid formation via oxidation) .
- Stabilize via formulation (lyophilization with cyclodextrins) or structural modification (fluorine substitution on the benzisothiazol ring) .
What strategies validate target specificity in cellular models?
Advanced:
- CRISPR knockouts: Eliminate putative targets (e.g., COX-2) in cell lines and assess compound efficacy loss .
- Thermal proteome profiling (TPP): Identify off-targets by tracking protein denaturation shifts in response to compound treatment .
How can researchers optimize reaction yields for scale-up synthesis?
Basic:
- Screen catalysts (e.g., Pd/C for coupling reactions) and optimize stoichiometry (1.2:1 molar ratio of benzisothiazol precursor to trichloroethyl amine) .
Advanced: - Transition to continuous-flow systems for exothermic steps (e.g., diazonium salt formation), improving safety and yield .
Table: Comparative Biological Activity of Analogous Compounds
| Compound Core | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Quinazolinone | EGFR Kinase | 10.5 | |
| Benzothiazole-dioxido | COX-2 | 8.2 | |
| Phenyldiazenyl-acetamide | S. aureus | 12.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
